molecular formula C19H15N3 B2763400 4-(3,4-dihydroisoquinolin-2(1H)-yl)quinoline-3-carbonitrile CAS No. 1242958-29-7

4-(3,4-dihydroisoquinolin-2(1H)-yl)quinoline-3-carbonitrile

Cat. No.: B2763400
CAS No.: 1242958-29-7
M. Wt: 285.35
InChI Key: CZVGLFMQKZWGBH-UHFFFAOYSA-N
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Description

4-(3,4-Dihydroisoquinolin-2(1H)-yl)quinoline-3-carbonitrile is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-yl)quinoline-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoquinoline Moiety: Starting from a suitable aromatic precursor, the isoquinoline ring can be constructed through cyclization reactions.

    Quinoline Ring Formation: The quinoline ring can be synthesized via Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

    Coupling Reactions: The final step involves coupling the isoquinoline and quinoline moieties under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalyst Selection: Using efficient catalysts to speed up the reaction.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydroisoquinolin-2(1H)-yl)quinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide derivatives.

    Reduction: Reduction of the nitrile group to amine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-yl)quinoline-3-carbonitrile involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in biological pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine, known for its antimalarial activity.

    Isoquinoline Derivatives: Such as papaverine, used as a vasodilator.

Uniqueness

4-(3,4-Dihydroisoquinolin-2(1H)-yl)quinoline-3-carbonitrile is unique due to its specific structural features, which may confer distinct biological activities or chemical reactivity compared to other quinoline or isoquinoline derivatives.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3/c20-11-16-12-21-18-8-4-3-7-17(18)19(16)22-10-9-14-5-1-2-6-15(14)13-22/h1-8,12H,9-10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVGLFMQKZWGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(C=NC4=CC=CC=C43)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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